Bi(cyclopropane)-1-boronic Acid Pinacol Ester
Description
Bi(cyclopropane)-1-boronic acid pinacol ester is a highly functionalized organoboron compound characterized by two cyclopropane rings adjacent to a boronic ester moiety. Its synthesis typically employs iridium-catalyzed C-H borylation, as demonstrated by Liskey and John, achieving a 96% yield under optimized conditions using Bpin dicyclopropyl ketone and B₂pin₂ . The compound’s structural complexity arises from the strained cyclopropane rings, which confer unique reactivity and steric profiles.
Key spectroscopic data include:
- ¹H NMR: Distinct cyclopropane proton environments (δ 2.17 ppm, dt; δ 0.68 ppm, ddd) and pinacol methyl signals (δ 1.29–1.22 ppm) .
- ¹¹B NMR: A sharp singlet at δ 31.2 ppm, consistent with tetracoordinated boron in pinacol esters .
- ¹³C NMR: Peaks at δ 210.04 (carbonyl carbon) and δ 83.58 (pinacol oxygen-bound carbons) .
The compound’s applications span bioactive molecule synthesis and cross-coupling reactions, leveraging cyclopropane’s strain-release effects .
Properties
IUPAC Name |
2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZDSUKXDMVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling 1-chloro-cyclopropane derivatives with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The approach avoids hazardous reagents like n-butyllithium and enables scalable synthesis under mild conditions.
Key Steps:
-
Substrate Preparation : 1-Chloro-cyclopropane is synthesized via halogenation of cyclopropane derivatives (e.g., using phosphorus pentachloride in heptane at 70–74°C).
-
Catalytic Coupling : The chloro-cyclopropane reacts with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂), monophosphine ligands (e.g., tricyclohexylphosphine), and potassium acetate in toluene at 110°C.
-
Workup : The reaction mixture is filtered, washed, and distilled under reduced pressure to isolate the product.
Example Protocol:
| Component | Quantity (mol ratio) |
|---|---|
| 1-Chloro-cyclopropane | 1.0 |
| PdCl₂ | 0.01 |
| Tricyclohexylphosphine | 0.02 |
| B₂pin₂ | 1.0 |
| Potassium Acetate | 3.0 |
| Toluene | Solvent |
Conditions : 110°C, 12 hours, argon atmosphere.
Yield : 82–86% (GC purity >97%).
Advantages:
-
Eliminates cryogenic conditions (-70°C) required in traditional lithiation methods.
-
Scalable for industrial production via continuous flow processes.
Grignard Reagent-Mediated Synthesis
Reaction Overview
This method employs cyclopropylmagnesium bromide, generated from cyclopropyl bromide and magnesium, which reacts with triisopropyl borate followed by pinacol esterification.
Key Steps:
-
Grignard Formation : Cyclopropyl bromide reacts with magnesium in tetrahydrofuran (THF) to form cyclopropylmagnesium bromide.
-
Boronation : The Grignard reagent reacts with triisopropyl borate at 0°C, yielding cyclopropylboronic acid.
-
Esterification : The boronic acid is treated with pinacol in the presence of a dehydrating agent (e.g., molecular sieves).
Example Protocol:
| Component | Quantity (mol ratio) |
|---|---|
| Cyclopropyl Bromide | 1.0 |
| Magnesium | 1.05 |
| Triisopropyl Borate | 1.1 |
| Pinacol | 1.5 |
| THF | Solvent |
Conditions : 0°C for boronation; room temperature for esterification.
Yield : 75–80% (NMR purity >95%).
Advantages:
Hydroboration of Cyclopropene Derivatives
Reaction Overview
Cyclopropene derivatives undergo hydroboration with pinacolborane (HBpin) to form the target compound. This method is stereospecific and ideal for synthesizing trisubstituted cyclopropanes.
Key Steps:
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Palladium-Catalyzed | 82–86 | >97 | High | Avoids cryogenics |
| Grignard | 75–80 | >95 | Moderate | Avoids pyrophorics |
| Hydroboration | 70–75 | >95 | Low | Sensitive to O₂/H₂O |
Challenges and Optimizations
-
Steric Hindrance : Bulky cyclopropane groups reduce esterification efficiency; ethylene glycol or elevated temperatures improve yields.
-
Byproduct Formation : Dimerization of cyclopropane intermediates is mitigated by slow reagent addition and inert atmospheres.
-
Catalyst Loading : Ligand design (e.g., BrettPhos) enhances palladium catalyst turnover in cross-coupling.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Bi(cyclopropane)-1-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylboronic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include cyclopropylboronic acid derivatives, cyclopropyl alcohols, and various substituted cyclopropane compounds.
Scientific Research Applications
Organic Synthesis
Bi(cyclopropane)-1-boronic Acid Pinacol Ester plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure enhances reactivity and stability, making it an effective reagent for forming carbon-carbon bonds.
- Cross-Coupling Reactions : Utilized in the synthesis of complex organic molecules, enabling the formation of diverse chemical architectures.
- Mechanism of Action : The compound forms boron-oxygen bonds that interact with various molecular targets, facilitating selective reactions.
Biological Research
The compound is increasingly used in biological applications due to its ability to modify biomolecules. This modification is essential for studying biological pathways and interactions.
- Bioconjugation : It can conjugate biomolecules to polymers, aiding the study of cellular interactions. Research indicates that these conjugates maintain stability during cellular uptake.
- Modification of Biomolecules : Used to modify proteins and other biomolecules, enhancing their selectivity and potency in biological processes.
- Drug Development : The compound's ability to alter the physicochemical properties of drugs makes it a candidate for developing new therapeutic agents, particularly in anticancer and antibacterial applications.
Material Science
In material science, this compound is employed to produce advanced materials with unique properties.
- Polymer Production : It contributes to the development of polymers that exhibit enhanced mechanical and thermal properties.
- Nanomaterials : The compound's reactivity allows for the functionalization of nanomaterials, potentially leading to novel applications in electronics and optics.
Case Study 1: Bioconjugation Studies
Research demonstrated that this compound effectively conjugates with polymeric materials, leading to stable constructs useful for studying cellular uptake mechanisms. Stability was influenced by factors such as polymer molecular weight and environmental pH.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of boronic acids exhibit significant cytotoxicity against cancer cell lines. The introduction of the cyclopropane moiety into boronic acid structures has been linked to enhanced biological activity.
Case Study 3: Synthetic Methodologies
Efficient synthetic routes have been developed for producing this compound from simple precursors. These methodologies showcase the compound's versatility in organic synthesis and its potential for large-scale production.
Mechanism of Action
The mechanism by which Bi(cyclopropane)-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The cyclopropane ring provides additional stability and reactivity, allowing for selective interactions with specific pathways.
Comparison with Similar Compounds
Cross-Coupling Reactions
- Bi(cyclopropane) ester: Limited steric accessibility slows Pd-mediated couplings but enhances strain-driven reactivity (e.g., 1,2-metallate rearrangements) .
- Phenylboronic acid pinacol ester : High reactivity in Suzuki-Miyaura couplings due to low steric hindrance .
- 4-Nitrophenylboronic acid pinacol ester: Reacts rapidly with H₂O₂, forming 4-nitrophenol (λmax 405 nm) via oxidative deborylation .
Strain-Release Effects
The Bi(cyclopropane) ester’s dual cyclopropane rings enable unique reactivity in ring-opening reactions. For example, Lewis acid-mediated 1,2-metallate rearrangements are favored over borinic ester formation, unlike monocyclopropane analogs .
Biological Activity
Bi(cyclopropane)-1-boronic Acid Pinacol Ester is a specialized boronic ester that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This compound is particularly noted for its ability to modify biomolecules, which can facilitate the study of biological pathways and interactions.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₉B₁O₂
- Molecular Weight: 220.1 g/mol
- CAS Number: 141091-37-4
The compound features a cyclopropane ring structure, which enhances its reactivity and stability compared to other boronic esters. Its ability to form boron-oxygen bonds allows it to interact with various molecular targets, including enzymes and receptors, making it a valuable tool in biochemical research.
The biological activity of this compound is primarily attributed to its mechanism of action involving the formation of boron-oxygen bonds. These bonds can modulate the activity of enzymes and receptors, influencing various biological processes. The cyclopropane ring contributes additional stability, enabling selective interactions with specific biological pathways.
Applications in Biological Research
This compound has several noteworthy applications in biological research:
- Bioconjugation : The compound can be employed to conjugate biomolecules to polymers, facilitating the study of cellular interactions and pathways. Research indicates that these conjugates maintain stability during cellular uptake, with cleavage occurring only under specific conditions such as apoptosis .
- Modification of Biomolecules : It is used to modify proteins and other biomolecules, allowing researchers to investigate their roles in various biological processes. This modification can enhance the selectivity and potency of bioactive molecules .
- Drug Development : The compound's ability to alter the physicochemical properties of drugs makes it a candidate for developing new therapeutic agents. Boronic acids have shown promise in medicinal chemistry, particularly in anticancer and antibacterial applications .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopropylboronic Acid | Lacks pinacol ester group; less stable | Limited applications |
| Phenylboronic Acid Pinacol Ester | Contains a phenyl group; different reactivity | Used in drug development |
| Vinylboronic Acid Pinacol Ester | Features a vinyl group; distinct electronic properties | Various applications in synthesis |
This compound stands out due to its unique combination of structural features that enhance its stability and reactivity compared to other boronic esters.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in biological applications:
- Bioconjugation Studies : Research demonstrated that boronic esters could effectively conjugate with polymeric materials, leading to stable constructs that are useful for studying cellular uptake mechanisms. The stability was influenced by factors such as polymer molecular weight and environmental pH .
- Anticancer Activity : In vitro studies have shown that derivatives of boronic acids exhibit significant cytotoxicity against cancer cell lines. The introduction of the cyclopropane moiety into boronic acid structures has been linked to enhanced biological activity .
- Synthetic Methodologies : Efficient synthetic routes have been developed for producing cyclopropyl boronic acid pinacol esters from simple precursors, showcasing the versatility of this compound in organic synthesis .
Q & A
Q. What experimental techniques are used to monitor reactions involving boronic acid pinacol esters?
UV-Vis spectroscopy is a primary method for tracking reactions, particularly when structural changes alter absorbance profiles. For example, the reaction of 4-nitrophenylboronic acid pinacol ester with H₂O₂ at pH 7.27 shows a decrease in the original peak (λmax = 290 nm) and the emergence of a new peak at 405 nm, indicating product formation . Time-resolved spectral data (e.g., absorbance vs. time plots) can quantify reaction kinetics.
Q. How does solvent selection impact the solubility and reactivity of boronic acid pinacol esters?
Solubility varies significantly across solvents. For phenylboronic acid pinacol ester, solubility is highest in chloroform (e.g., ~120 mg/mL) and lowest in hydrocarbons like methylcyclohexane (<5 mg/mL). Ketones (e.g., acetone, 3-pentanone) and ethers (dipropyl ether) offer moderate solubility . Solvent polarity and hydrogen-bonding capacity influence reaction rates, especially in cross-coupling or hydrolysis reactions.
Q. What are common synthetic routes to prepare boronic acid pinacol esters?
A key method involves iridium-catalyzed C-H borylation of cyclopropanes. For example, reacting dicyclopropyl ketone with B₂pin₂ in the presence of (η⁶-mesitylene)Ir(Bpin)₃ and Me₂phen yields bis(cyclopropane) boronic esters in up to 96% yield . Alternative approaches include photoinduced decarboxylative borylation of carboxylic acids using visible light and diboron reagents .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in cross-coupling reactions involving bis(cyclopropane) boronic esters?
Stereoselectivity in Suzuki-Miyaura couplings depends on ligand choice and steric effects. For example, bulky phosphine ligands (e.g., SPhos) can favor retention of cyclopropane geometry, while electron-deficient ligands may accelerate transmetalation. Mechanistic studies suggest oxidative addition and transmetalation steps dictate stereochemical fidelity .
Q. What mechanistic insights explain contradictions in kinetic data for boronic ester hydrolysis?
Discrepancies in hydrolysis rates (e.g., pH-dependent vs. pH-independent pathways) arise from competing mechanisms. For 4-nitrophenylboronic acid pinacol ester, the reaction with H₂O₂ follows pseudo-first-order kinetics under acidic conditions but shifts to a radical-mediated pathway under basic conditions, as evidenced by ESR trapping experiments .
Q. How can catalytic protodeboronation of bis(cyclopropane) boronic esters be optimized?
Protodeboronation often proceeds via radical intermediates. Using Cu(I) thiophene-2-carboxylate and Pd(0) catalysts, the reaction can achieve >90% conversion in amide solvents. Key parameters include radical initiator concentration (e.g., AIBN) and temperature control to suppress side reactions .
Methodological Considerations
Q. What are best practices for characterizing bis(cyclopropane) boronic esters?
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons typically appear as multiplet signals between δ 0.5–2.0 ppm. For example, 2-cyanocyclopropane boronic ester shows peaks at δ 1.49 (br m) and 1.25 (d, J = 5.9 Hz) .
- ¹¹B NMR : A singlet near δ 31–32 ppm confirms boronate ester formation .
- Chromatography : TLC (Rf ~0.5 in hexane/EtOAc) and GC-MS are used to monitor reaction progress .
Q. How do steric effects in cyclopropane systems influence cross-coupling efficiency?
Steric hindrance from cyclopropane substituents slows transmetalation in Pd-catalyzed reactions. For example, tert-butyl-substituted cyclopropane boronic esters require elevated temperatures (80–100°C) and extended reaction times (24–48 hr) compared to methyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
